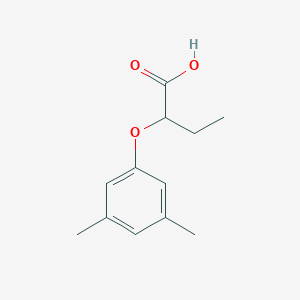

2-(3,5-Dimethylphenoxy)butanoic acid

Description

Positioning 2-(3,5-Dimethylphenoxy)butanoic Acid within the Broader Class of Aryloxyalkanoic Acids and Butanoic Acid Derivatives

This compound is structurally classified as both an aryloxyalkanoic acid and a butanoic acid derivative. This dual identity is key to understanding its chemical properties and potential applications.

Aryloxyalkanoic Acids: This class of compounds is characterized by an aromatic ring linked to an alkanoic acid via an ether bond. nih.gov this compound fits this description, with a 3,5-dimethylphenyl group (an aryl group) connected to a butanoic acid moiety through an oxygen atom (an ether linkage). Aryloxyalkanoic acids are a well-established class of compounds with a variety of applications, notably as herbicides and, more recently, as potential therapeutic agents. nih.govencyclopedia.pub Research has explored their use in treating brain injuries and as potent inhibitors of histone deacetylase. nih.govnih.gov The specific arrangement of substituents on the aromatic ring and the nature of the alkanoic acid chain can significantly influence the compound's biological activity. nih.gov

Butanoic Acid Derivatives: Butanoic acid, also known as butyric acid, is a short-chain fatty acid with the formula CH₃CH₂CH₂COOH. wikipedia.org Its derivatives are compounds that are structurally related to butanoic acid and are investigated for a wide range of biological activities. biointerfaceresearch.comresearchgate.net For instance, some butanoic acid derivatives have been studied as potential antiviral agents. biointerfaceresearch.com The core butanoic acid structure in this compound provides a flexible backbone that can be modified to interact with various biological targets. The study of butanoic acid derivatives is a significant area of research, with a focus on creating new medicines and understanding their role in biological processes. researchgate.net

The combination of the aryloxy and butanoic acid features in this compound makes it a subject of interest for further investigation, building upon the extensive research into these two classes of compounds.

Historical Trajectories of Research on Related Phenoxy Acid Compounds

The historical development of phenoxy acid compounds provides a crucial context for understanding the research landscape of this compound. The initial major breakthrough in this area occurred during World War II with the discovery of the herbicidal properties of chlorinated phenoxy compounds. chemcess.com This led to the development of widely used herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). wikipedia.org These discoveries revolutionized agriculture by providing a means for the selective control of broadleaf weeds in cereal crops. chemcess.comresearchgate.net

The initial wave of research in the 1940s and 1950s focused on synthesizing and commercializing these herbicidal compounds. wikipedia.org Further research led to the development of analogues with modified structures, such as mecoprop and dichlorprop, which introduced a chiral center into the molecule. wikipedia.org It was discovered that the biological activity of these chiral compounds was often specific to one enantiomer. wikipedia.org

In the 1970s, research expanded to develop new classes of phenoxy herbicides, such as the aryloxyphenoxypropionates, which were designed to selectively control grass weeds in broad-leaf crops. wikipedia.org This demonstrated a growing understanding of the structure-activity relationships within this class of compounds. Beyond their agricultural applications, research has also explored the potential of aryloxyalkanoic acids in medicine, for example, as agents for the treatment of brain injury. nih.gov

Epistemological Foundations and Evolving Research Frontiers for this compound

The scientific understanding of this compound is built upon decades of research into related compounds. The epistemological foundation rests on the established principles of structure-activity relationships, which correlate a molecule's chemical structure with its biological activity. This knowledge, derived from extensive studies of phenoxy acid herbicides and other bioactive molecules, allows researchers to predict the potential properties of new compounds like this compound. nih.govwikipedia.org

Modern computational chemistry techniques, such as Density Functional Theory (DFT) calculations, have become integral to the study of butanoic acid derivatives. biointerfaceresearch.comresearchgate.net These methods allow for the molecular design and analysis of new compounds, providing insights into their stability, reactivity, and electronic properties before they are synthesized in the laboratory. biointerfaceresearch.comresearchgate.net This computational approach represents a significant advancement in the epistemological framework for chemical research.

The evolving research frontiers for this compound and related compounds are moving beyond their traditional applications. Based on the diverse activities of other aryloxyalkanoic acids and butanoic acid derivatives, several potential areas of future research can be identified:

Therapeutic Potential: The demonstrated activity of some aryloxyalkanoic acids as histone deacetylase inhibitors and agents for treating brain injury suggests that this compound could be investigated for similar therapeutic applications. nih.govnih.gov

Chiral Studies: Given that many related phenoxy acid compounds exhibit chirality, the synthesis and study of the individual enantiomers of this compound could reveal stereospecific biological activities. nih.govwikipedia.org

Synthetic Building Blocks: The compound can serve as a versatile building block in the synthesis of more complex molecules with potentially novel properties. mdpi.com

New Biological Activities: Screening this compound for a wide range of biological activities could uncover new and unexpected applications in medicine or agriculture.

The following table provides an interactive overview of some of the related chemical compounds discussed in this article.

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

| 2,4-D | (2,4-dichlorophenoxy)acetic acid | C₈H₆Cl₂O₃ | 94-75-7 |

| MCPA | (4-chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | 94-74-6 |

| Mecoprop | 2-(4-chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 93-65-2 |

| Dichlorprop | 2-(2,4-dichlorophenoxy)propanoic acid | C₉H₈Cl₂O₃ | 120-36-5 |

| Butanoic acid | Butanoic acid | C₄H₈O₂ | 107-92-6 |

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMWDKOEAHBYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589730 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-79-8 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 2 3,5 Dimethylphenoxy Butanoic Acid and Its Analogues

Advanced Synthetic Routes to 2-(3,5-Dimethylphenoxy)butanoic Acid

The creation of the this compound scaffold relies on established and innovative synthetic protocols that ensure high yields and purity. These routes are adaptable for the synthesis of various analogues.

Strategic Alkylation and Etherification Reactions in Phenoxybutanoic Acid Formation

The primary method for constructing the ether linkage in phenoxyalkanoic acids is the Williamson ether synthesis. francis-press.comorganic-chemistry.org This reaction involves the O-alkylation of a phenol (B47542) with a haloalkane in the presence of a base. francis-press.com For the synthesis of this compound, this typically involves the reaction of 3,5-dimethylphenol (B42653) with an ester of 2-halobutanoic acid, such as ethyl 2-bromobutanoate.

The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Common bases include potassium carbonate or sodium hydroxide (B78521). google.com The phenoxide then displaces the halide from the alpha-carbon of the butanoate ester via an SN2 mechanism. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product. The choice of solvent, such as dimethylformamide (DMF) or acetone, and reaction temperature are critical for optimizing the reaction rate and minimizing side reactions. google.com While effective, this method can be challenging when applied to hydroquinone (B1673460) derivatives, as both hydroxyl groups tend to react with the alkylating agent, leading to low conversion for mono-alkylation. google.com

Chemoenzymatic and Stereoselective Synthetic Approaches for Aryloxyalkanoic Acids

Many aryloxyalkanoic acids are chiral molecules, with biological activity often residing in a single enantiomer. Chemoenzymatic methods offer a powerful strategy for producing enantiomerically pure forms of these compounds. researchgate.netresearchgate.net These approaches combine chemical synthesis with highly selective enzymatic transformations.

A notable strategy involves the asymmetric reduction of a C=C double bond by ene-reductases (ERs), often from the Old Yellow Enzyme (OYE) family. researchgate.net The synthesis can start with simple, commercially available materials to form an α,β-unsaturated ester. This intermediate is then stereoselectively reduced by a specific ene-reductase to establish the chiral center. By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer can be obtained in good yield and with moderate to high enantiomeric excess (ee). researchgate.net The resulting chiral bromoester serves as a key intermediate that can then be reacted with various phenols to yield a range of enantioenriched aryloxyalkanoic acids after hydrolysis. researchgate.net This method avoids the need for purified enzymes or chromatographic separations, making it an efficient and scalable approach. researchgate.net

Table 1: Examples of Ene-Reductase Mediated Synthesis of Aryloxyalkanoic Acid Precursors Data sourced from Colombo et al., 2022. researchgate.net

| Product | Aryl Substituent (R') | Enzyme | Isolated Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|

| 1a | H | OYE3 | 73 | 75 | (R) |

| 1b | 2,4-Cl2 | OYE3 | 40 | 88 | (R) |

| 1c | 2,4,5-Cl3 | OYE3 | 75 | 96 | (R) |

| 1d | 4-Me | OYE3 | 78 | 72 | (R) |

| 1e | 2-Me-4-Cl | OYE3 | 82 | 76 | (R) |

Exploration of Novel Precursors and Catalyst Systems for Butanoic Acid Derivative Synthesis

Advances in catalysis offer new routes for the synthesis of butanoic acid and its derivatives. For instance, the esterification of butanoic acid with butanol to form butyl butyrate (B1204436) has been optimized using various catalysts. Environmentally benign Brønsted acidic ionic liquids with -SO3H functionality have demonstrated high catalytic activity, allowing for yields up to 98.41%. researchgate.net These catalysts can be reused multiple times without a significant drop in performance. researchgate.net

Other heterogeneous catalysts, such as strong ion-exchange resins like Dowex 50WX8-400, are also highly effective for esterification reactions, achieving conversions between 90% and 99%. nih.govresearchgate.net For the direct conversion of butyric acid to 1-butanol, a potential precursor, ZnO-supported Ruthenium-Tin bimetallic catalysts have shown high stability and selectivity (98.6%) with near-complete conversion of the acid. nih.gov These advanced catalytic systems provide efficient and sustainable alternatives to traditional synthetic methods.

Derivatization and Chemical Modification Strategies

Modification of the this compound structure is crucial for developing analogues with tailored properties. These strategies focus on the functionalization of the carboxylic acid group and the phenoxy ring system.

Functionalization of the Carboxylic Acid Moiety and Phenoxy Substituents

The carboxylic acid group is a versatile handle for chemical modification. It can be readily converted into a variety of functional groups, including esters, amides, and acyl halides. Direct catalytic amidation, for example, can be achieved using boron-derived catalysts, which facilitate the formation of an amide bond between the carboxylic acid and an amine under relatively mild conditions. mdpi.com This avoids the need for stoichiometric activating agents. The resulting amides often exhibit different physicochemical properties compared to the parent acid.

The phenoxy ring can also be functionalized to introduce new substituents. Electrophilic aromatic substitution reactions can be used to add groups such as halogens (e.g., bromine) or nitro groups to the aromatic ring, further diversifying the molecular structure. smolecule.com Additionally, C-H functionalization strategies represent a modern approach to directly modify the aromatic core, offering new avenues for late-stage diversification of the molecule. researchgate.net

Design and Synthesis of Structurally Diverse Analogues and Bioisosteres

The design of analogues of this compound involves systematic structural modifications to probe biological interactions. This can include altering the length of the alkanoic acid chain, changing the substitution pattern on the phenyl ring, or replacing parts of the molecule entirely. nih.govnih.gov

A key strategy in medicinal chemistry is the use of bioisosteres—functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. cambridgemedchemconsulting.com The carboxylic acid moiety, while often essential for activity, can sometimes lead to poor pharmacokinetic properties. researchgate.net Replacing it with a suitable bioisostere can improve properties like metabolic stability and oral bioavailability. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.com These groups mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but possess different pKa values and lipophilicity, which can be advantageous. researchgate.netdrughunter.com The synthesis of these bioisosteric analogues allows for the fine-tuning of a molecule's pharmacological profile.

Table 2: Common Carboxylic Acid Bioisosteres Data compiled from multiple sources. researchgate.netdrughunter.com

| Bioisostere | Structure | Approximate pKa | Key Features |

|---|---|---|---|

| Carboxylic Acid | -COOH | 4-5 | Planar, H-bond donor/acceptor |

| Tetrazole | -CN4H | ~5 | Planar, acidic, metabolically stable |

| Sulfonamide | -SO2NHR | 9-10 | Weaker acid, increased lipophilicity |

| Acyl Sulfonamide | -CONHSO2R | 3-5 | Strongly acidic, similar pKa to carboxylic acid |

| Hydroxamic Acid | -CONHOH | ~9 | Metal chelator, H-bond donor/acceptor |

| 5-oxo-1,2,4-oxadiazole | -C2HN2O2 | ~6-7 | Planar acidic heterocycle, more lipophilic than tetrazole |

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. This classic and versatile method involves the reaction of a sodium or potassium salt of 3,5-dimethylphenol (3,5-dimethylphenoxide) with an ester of 2-halobutanoic acid (such as ethyl 2-bromobutanoate), followed by hydrolysis of the resulting ester. The investigation into the reaction mechanism and kinetics reveals a process governed by the principles of bimolecular nucleophilic substitution (SN2).

Step 1: Formation of the 3,5-Dimethylphenoxide Ion

The synthesis is initiated by the deprotonation of 3,5-dimethylphenol using a suitable base. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The hydroxyl proton of the phenol is acidic and is readily abstracted by the base to form the sodium or potassium 3,5-dimethylphenoxide salt. This salt exists in solution as the 3,5-dimethylphenoxide anion, a potent nucleophile, and a corresponding cation.

Step 2: Nucleophilic Substitution (SN2) Reaction

The core of the synthesis is the SN2 reaction between the 3,5-dimethylphenoxide and an alkyl halide, typically an ester of 2-bromobutanoic acid or 2-chlorobutanoic acid. In this concerted, single-step mechanism, the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the 2-halobutanoate ester. This carbon is bonded to the halogen atom (the leaving group).

The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the chiral center of the 2-halobutanoate. For instance, if the (S)-enantiomer of ethyl 2-bromobutanoate is used, the resulting product, ethyl 2-(3,5-dimethylphenoxy)butanoate, will have the (R)-configuration.

A transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new carbon-oxygen bond forms, the carbon-halogen bond simultaneously breaks. The reaction rate is dependent on the concentration of both the 3,5-dimethylphenoxide and the 2-halobutanoate ester, which is characteristic of an SN2 reaction.

The general rate law for this step can be expressed as:

Rate = k[3,5-dimethylphenoxide][2-halobutanoate ester]

Where 'k' is the rate constant.

Factors Influencing Reaction Kinetics

Several factors significantly influence the rate and efficiency of the synthesis of this compound. These are critical for optimizing the reaction conditions to achieve a high yield of the desired product.

| Factor | Influence on Reaction Kinetics |

| Nature of the Leaving Group | The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. For the 2-halobutanoate ester, the reactivity order is I > Br > Cl > F. Iodides are the best leaving groups due to the weak carbon-iodine bond, while chlorides are less reactive. Bromides often represent a good compromise between reactivity and cost. |

| Solvent | Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are generally preferred for Williamson ether syntheses. These solvents can solvate the cation of the phenoxide salt, leaving the "naked" and highly reactive phenoxide anion to act as a nucleophile. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction rate. |

| Temperature | Increasing the reaction temperature generally increases the rate of the SN2 reaction by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions, such as elimination reactions, which would reduce the yield of the desired ether. |

| Steric Hindrance | The SN2 mechanism is sensitive to steric hindrance around the reaction center. In the case of this compound synthesis, the electrophilic carbon is a secondary carbon, which is more sterically hindered than a primary carbon. This can slow down the reaction compared to the synthesis of phenoxyacetic acids. The two methyl groups on the phenoxide nucleophile also contribute to steric bulk, but their meta positions have a less direct impact on the approach to the oxygen nucleophile. |

| Concentration of Reactants | As indicated by the rate law, the reaction rate is directly proportional to the concentration of both the 3,5-dimethylphenoxide and the 2-halobutanoate ester. Increasing the concentration of either reactant will lead to a faster reaction rate. |

Detailed Research Findings

While specific kinetic data such as rate constants and activation energies for the synthesis of this compound are not extensively reported in the literature, studies on analogous Williamson ether syntheses provide valuable insights. Research on the reactions of various substituted phenoxides with α-haloalkanoic esters consistently demonstrates the characteristics of an SN2 mechanism.

For example, kinetic studies on the reaction of sodium phenoxide with ethyl 2-bromopropionate show second-order kinetics, confirming the bimolecular nature of the rate-determining step. The activation energies for such reactions are typically in a range that allows for convenient reaction times at moderately elevated temperatures (e.g., 50-100 °C).

Furthermore, computational studies, such as those employing Density Functional Theory (DFT), on similar SN2 reactions involving phenoxides have been used to model the transition state geometry and calculate the activation energy barriers. These theoretical studies support the experimental observations of a concerted mechanism with backside attack and provide a deeper understanding of the electronic and steric factors that govern the reaction's feasibility and rate.

Molecular Interactions and Biological Activity Profiles of 2 3,5 Dimethylphenoxy Butanoic Acid

Elucidation of Specific Molecular Targets and Binding Dynamics

The potential for 2-(3,5-Dimethylphenoxy)butanoic acid to interact with specific biological targets is a key area of scientific interest. Research into analogous compounds suggests several proteins and receptors that could be modulated by this molecule.

Characterization of Receptor Binding Affinities and Selectivities (e.g., Endothelin Receptors)

The endothelin (ET) system, comprising peptides (endothelin-1, -2, and -3) and their receptors (ETA and ETB), plays a crucial role in vascular tone regulation. nih.gov Overactivation of this system is implicated in various cardiovascular diseases, making endothelin receptors a significant therapeutic target. mdpi.com

Compounds structurally similar to this compound, specifically other phenoxybutanoic acid derivatives, have been investigated as endothelin receptor antagonists. nih.gov For instance, certain derivatives have demonstrated the ability to selectively bind to the ETA receptor with high affinity, exhibiting low-nanomolar inhibitory concentrations (IC50). This selectivity for ETA over ETB is a critical attribute, as the ETA receptor primarily mediates vasoconstriction, while the ETB receptor is involved in both vasodilation and the clearance of endothelin-1 (B181129). nih.gov

A comprehensive evaluation of this compound would involve competitive binding assays to determine its affinity (Ki) and IC50 values for both ETA and ETB receptors. Such studies would quantify its binding potency and selectivity, which are crucial predictors of its potential pharmacological effects on the endothelin system.

Mechanisms of Enzymatic Modulation and Inhibition (e.g., 5α-reductase)

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). webmd.comnih.gov Inhibition of this enzyme is a validated strategy for the treatment of conditions such as benign prostatic hyperplasia and androgenic alopecia. wikipedia.org 5α-reductase inhibitors act by blocking this conversion, thereby reducing DHT levels. webmd.com

While numerous compounds have been identified as 5α-reductase inhibitors, there is no specific data available detailing the interaction between this compound and this enzyme. A thorough investigation would require enzymatic assays to determine if the compound can inhibit the activity of 5α-reductase isoenzymes (type 1, 2, and 3). nih.gov Kinetic studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insight into how the molecule interacts with the enzyme's active or allosteric sites.

Non-Covalent Interactions with Macromolecular Structures (e.g., Hemoglobin)

Hemoglobin (Hb), the oxygen-transporting protein in red blood cells, can be allosterically modulated by various small molecules. The broader class of aryloxyalkanoic acids has been explored for its potential to interact non-covalently with hemoglobin. These interactions can modify hemoglobin's oxygen-binding affinity, a property of interest in conditions like sickle cell disease.

Studies on similar compounds have shown that the phenoxy moiety can engage in hydrophobic interactions within specific pockets of the hemoglobin tetramer, while the carboxylate group may form polar contacts. nih.gov For this compound, a detailed structural analysis, likely using X-ray crystallography or NMR spectroscopy, would be required to identify the specific binding site and characterize the non-covalent forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) governing its association with hemoglobin.

Biological Activity Assessment in Mechanistic In Vitro Systems

Translating molecular interactions into a biological response requires evaluation in controlled, cell-based experimental systems.

Evaluation of Compound Activity in Cellular and Subcellular Assays

To substantiate findings from molecular binding and enzymatic assays, the activity of this compound would need to be assessed in relevant cellular models. For instance, if the compound shows affinity for endothelin receptors, its functional antagonist activity could be measured in vascular smooth muscle cell assays. These experiments would typically involve stimulating the cells with endothelin-1 and measuring the ability of the compound to inhibit downstream signaling events, such as calcium mobilization or cellular contraction.

Similarly, to test for 5α-reductase inhibition in a cellular context, assays using prostate cells or skin fibroblasts that naturally express the enzyme would be employed. The endpoint would be the quantification of DHT production in the presence and absence of the compound.

Investigation of Biological Pathway Perturbations

Understanding the broader impact of this compound on cellular function requires looking beyond a single target. If the compound effectively antagonizes the ETA receptor, it would be expected to perturb the downstream signaling pathways. This includes the phospholipase C (PLC) pathway, leading to a reduction in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, a decrease in intracellular calcium release.

Likewise, inhibition of 5α-reductase would perturb the androgen signaling pathway. By reducing the availability of DHT, the compound would decrease the activation of androgen receptors and the subsequent transcription of androgen-responsive genes. Techniques such as western blotting, qPCR, or reporter gene assays would be essential to confirm the modulation of these specific biological pathways.

Comparative Analysis of Antiviral and Antimicrobial Activities of Related Derivatives

Derivatives of phenoxyacetic and phenoxybutanoic acids have demonstrated a range of antimicrobial and antiviral activities. The efficacy of these compounds is often dictated by the nature and position of substituents on the phenyl ring and the length of the carboxylic acid side chain.

Antimicrobial Activity: The antimicrobial efficacy of phenolic acid derivatives often varies between Gram-positive and Gram-negative bacteria, a difference attributed to their distinct cell wall structures. Generally, these compounds are more effective against Gram-positive strains. For instance, studies on various phenolic compounds have shown that their ability to penetrate the bacterial cell wall is a key determinant of their activity.

Research on N-substituted-β-amino acid derivatives containing a hydroxyphenyl moiety has revealed significant antimicrobial properties. Several synthesized compounds exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, with some also showing notable antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Similarly, derivatives of phenylglyoxylic acid have shown broad-spectrum activity against various bacterial strains. researchgate.net The introduction of electron-withdrawing groups, such as nitro or halogen atoms, on the aromatic ring can enhance antibacterial and antibiofilm activities.

Antiviral Activity: The antiviral potential of phenoxyalkanoic acid derivatives is an area of growing interest. While direct antiviral data for this compound is scarce, studies on related structures offer valuable insights. For example, various quinazolinone derivatives, which can be conceptually related through aromatic and carboxylic acid functionalities, have been evaluated for their in vitro antiviral activity against viruses like HIV, HSV, and vaccinia. nih.govnih.gov Certain chalcone (B49325) derivatives, which share a common phenylpropanoid framework, have also been investigated for their antiviral effects against a range of viruses, including Tobacco Mosaic Virus (TMV) and hepatitis A virus (HAV). pensoft.net The mechanism of action for these compounds often involves interference with different stages of the viral replication cycle. pensoft.net

A comparative analysis of fucoidan (B602826) derivatives has shown that both native and chemically modified versions can inhibit the replication of HSV-1, HSV-2, HIV-1, and ECHO-1, highlighting how structural modifications can modulate antiviral efficacy. nih.govresearchgate.net

Table 1: Comparative Antimicrobial and Antiviral Activities of Structurally Related Derivative Classes

| Compound Class | Target Organism/Virus | Observed Activity | Key Structural Features |

| N-Substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Good antibacterial activity | Hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline (B1680401) moieties |

| Phenylglyoxylic acid derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | Acetylamino and chloro substitutions on phenyl rings |

| Quinazolinone derivatives | HIV, HSV, Vaccinia virus | Distinct antiviral activity | Bromo substitutions on the quinazolinone core |

| Chalcone derivatives | Tobacco Mosaic Virus (TMV), Hepatitis A Virus (HAV) | Moderate to good antiviral effect | Purine, benzenesulfonamide, or naphthalene-benzofuran moieties |

| Fucoidan derivatives | HSV-1, HSV-2, HIV-1, ECHO-1 | Significant inhibition of viral replication | Sulfation pattern and molecular weight |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological efficacy and selectivity of phenoxyalkanoic acid derivatives are highly dependent on their chemical structure. SAR and SPR studies are crucial for optimizing these compounds for specific biological targets.

The nature, number, and position of substituents on the aromatic ring of phenoxyalkanoic acids play a pivotal role in determining their biological activity.

For the related phenoxyacetic acid herbicides, the introduction of chloro-substituents into the aromatic ring alters the electronic structure and, consequently, the biological activity. nih.govmdpi.com For example, substituting a chlorine atom at position 2 of the phenyl ring increases the molecule's reactivity. mdpi.com The addition of a second chlorine atom further enhances this effect. mdpi.com Similarly, replacing a chlorine atom with a methyl group, as in the case of MCPA versus 2,4-D, can lead to a lower degree of lipid peroxidation, indicating a change in its interaction with biological membranes. nih.gov

In the context of antimicrobial phenolic acids, a general trend observed is that antimicrobial efficacy tends to decrease as the number of substituent groups on the phenyl ring increases. mdpi.com However, the specific nature of the substituent is also critical. For instance, in a series of A-type proanthocyanidin (B93508) analogs, the incorporation of a naphthoquinone moiety enhanced antibacterial effects against Bacillus cereus, while a coumarin (B35378) unit favored activity against Staphylococcus aureus strains. mdpi.com

The length and structure of the alkanoic acid side chain also influence activity. Studies on pentanoic acid derivatives have shown that modifications to this chain can impact cytotoxicity and inhibitory activities against enzymes like MMP-2 and HDAC8. nih.govresearchgate.net

Table 2: Influence of Substituents on the Biological Activity of Phenoxyalkanoic Acid Analogs

| Base Structure | Substituent Modification | Effect on Biological Activity |

| Phenoxyacetic acid | Addition of Cl at C2 | Increased reactivity |

| Phenoxyacetic acid | Addition of Cl at C2 and C4 (2,4-D) | Higher lipid peroxidation than MCPA |

| Phenoxyacetic acid | Addition of Me at C2 and Cl at C4 (MCPA) | Lower lipid peroxidation than 2,4-D |

| Cinnamic acid | Increased number of ring substituents | Generally decreased antimicrobial efficacy |

| Proanthocyanidin analog | Naphthoquinone moiety | Enhanced activity against B. cereus |

| Proanthocyanidin analog | Coumarin moiety | Enhanced activity against S. aureus |

Chirality is a fundamental aspect of molecular recognition in biological systems. For molecules with a chiral center, such as this compound, the different stereoisomers (enantiomers and diastereomers) can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. nih.govnih.gov

The differential activity of stereoisomers can be attributed to one enantiomer fitting more precisely into the binding site of a target protein, leading to a more stable and effective interaction. The other enantiomer may bind less effectively or not at all. This principle is fundamental in drug design and development, as often only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.govresearchgate.net

Computational chemistry provides powerful tools for understanding SAR and predicting the interactions between small molecules and their biological targets. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations are widely employed.

Molecular docking simulations can predict the preferred binding orientation of a ligand to a target protein and estimate the strength of the interaction. For example, docking studies on substituted pentanoic acids helped to support experimental findings regarding their dual inhibition of MMP-2 and HDAC8 enzymes. nih.gov In another study on benzoxazole (B165842) derivatives, molecular docking was used to identify compounds with the highest binding affinity to a specific bacterial receptor, which correlated with their observed antibacterial activity. nih.gov

DFT calculations are used to determine the electronic properties of molecules, such as charge distribution and reactivity, which are key to their biological function. nih.gov For phenoxyacetic acid herbicides, DFT has been used to analyze how different substituents affect the molecule's aromaticity and polarity, providing insights into their reactivity. mdpi.com

These computational approaches complement experimental studies by providing a molecular-level understanding of why certain structural modifications lead to enhanced or diminished biological activity. They can guide the design of new derivatives with improved efficacy and selectivity. nih.govresearchgate.net

Computational Chemistry and Theoretical Characterization of 2 3,5 Dimethylphenoxy Butanoic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstone techniques in computational chemistry, enabling the simulation of molecular interactions and the prediction of binding affinities between a ligand, such as 2-(3,5-Dimethylphenoxy)butanoic acid, and a biological receptor.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govmdpi.com This technique is instrumental in structure-based drug design, where it is used to forecast the binding mode of a ligand to the active site of a target protein. researchgate.net The process involves placing the ligand in various orientations and conformations within the receptor's binding site and scoring each pose based on a force field that estimates the binding energy. researchgate.net

For this compound, docking simulations could be employed to investigate its potential interactions with various enzymes or receptors. For instance, studies on similar propanoic acid derivatives have successfully used docking to understand binding preferences with targets like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govresearchgate.net Such simulations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the butanoic acid moiety, the dimethylphenoxy group, and the amino acid residues of the receptor. researchgate.net The results, often presented as binding affinity scores, help in ranking potential biological targets and understanding the structural basis of activity.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Receptors

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530, Hydrophobic interactions |

| Androgen Receptor (AR) | -7.9 | Asn727, Met734, Arg840 | Hydrogen bond with Asn727, Pi-Alkyl interactions |

| 5-HT2A Receptor | -9.1 | Ser242, Phe339, Trp336 | Hydrogen bond with Ser242, Pi-Pi stacking |

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. nih.govmdpi.com Techniques such as systematic grid searches or molecular dynamics simulations are used to explore the potential energy surface of the molecule. nih.gov

Due to the rotatable bonds in its butanoic acid chain and the link to the phenoxy group, this compound can adopt numerous conformations. Understanding this conformational landscape is crucial, as only specific conformations may be able to bind effectively to a biological target. mdpi.com Computational analysis can determine the preferred dihedral angles and the relative energies of different conformers, providing insights into the molecule's shape in different environments. nih.gov This information is vital for developing accurate quantitative structure-activity relationship (QSAR) models and for selecting the appropriate conformation for docking studies.

Quantum Mechanical Studies utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to calculate a variety of molecular properties, offering high accuracy at a reasonable computational cost. biointerfaceresearch.commdpi.com

DFT calculations are highly effective for determining the electronic properties of molecules. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. masterorganicchemistry.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these energy levels. rsc.orgmaterialsciencejournal.org These theoretical values help in understanding the molecule's potential as an electron donor or acceptor in chemical reactions.

Table 2: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.12 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.73 | Chemical reactivity and stability |

| Ionization Potential | 6.85 | Energy to remove an electron |

| Electron Affinity | 1.12 | Energy released when gaining an electron |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. researchgate.netbiointerfaceresearch.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations can help in the assignment of complex experimental spectra and confirm the molecular structure.

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. scielo.org.za The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to different functional groups and vibrational modes (e.g., C=O stretch, O-H stretch), which can be correlated with experimental FT-IR data. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. nih.gov This allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, these predictive methods can provide a theoretical spectroscopic profile that aids in its characterization.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 12.1 ppm | Carboxylic acid proton (-COOH) |

| ¹³C NMR | Chemical Shift (δ) | 175.4 ppm | Carbonyl carbon (-C=O) |

| IR | Vibrational Frequency (ν) | 1715 cm⁻¹ | Carbonyl stretch (C=O) |

| UV-Vis | Max Absorption (λmax) | 275 nm | π → π* transition of the aromatic ring |

DFT is also a powerful tool for studying chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. biointerfaceresearch.com By calculating the energies of these species, one can determine important thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH) and the activation energy (Ea).

For this compound, these methods could be applied to investigate its synthesis pathways, metabolic degradation, or other chemical transformations. By locating the transition state structure and calculating its energy, researchers can understand the mechanism of a reaction and predict its rate. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Dynamic Biological Systems

The application of MD simulations to drug-like compounds can elucidate the initial stages of association processes in aqueous solutions, highlighting the role of intermolecular forces such as hydrogen bonds. mdpi.com For instance, simulations can predict the formation of dimers or trimers and determine the stability of such complexes. mdpi.com This information is vital for understanding how a molecule might interact with its biological target. The insights gained from these simulations can guide the design of new derivatives with improved pharmacological profiles.

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Software |

| System Composition | The molecule, solvent (e.g., water), and any biological macromolecules (e.g., a target protein). | Varies based on research question |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Simulation Software | The program used to run the MD simulation. | GROMACS, NAMD, AMBER |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the process of interest. | Nanoseconds to microseconds |

| Temperature & Pressure | Controlled conditions to mimic a biological environment. | 300 K, 1 atm |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | Varies based on research question |

Computational Studies on Functionalization and Material Interactions

Computational studies are instrumental in predicting how the functionalization of this compound—the addition of new functional groups—could alter its properties and interactions with various materials. These theoretical investigations can explore the effects of chemical modifications on the molecule's electronic structure, reactivity, and binding capabilities without the need for extensive experimental synthesis.

Density Functional Theory (DFT) is a common computational method used for this purpose. mdpi.com DFT calculations can determine the optimized geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and vibrational frequencies of the parent molecule and its functionalized derivatives. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests that the molecule is more reactive.

For example, a computational study could investigate how adding a hydroxyl group or a halogen atom to the aromatic ring of this compound would affect its interaction with a surface or a nanoparticle. By calculating the binding energy and analyzing the nature of the intermolecular forces, researchers can predict the strength and specificity of these interactions. This information is valuable for the development of new materials, such as drug delivery systems or functional coatings.

While specific computational studies on the functionalization of this compound are not widely published, research on structurally related molecules like Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid) demonstrates the power of these methods. researchgate.netresearchgate.net Such studies have used DFT to analyze the molecular structure, vibrational spectra, and intramolecular charge transfer, providing a comprehensive understanding of the molecule's properties. researchgate.net

Table 2: Predicted Effects of Functionalization on this compound (Hypothetical)

| Functional Group Added | Predicted Change in Property | Potential Application |

| Hydroxyl (-OH) | Increased polarity and hydrogen bonding capability. | Enhanced interaction with polar surfaces. |

| Amino (-NH2) | Introduction of a basic site, potential for salt formation. | Modified solubility and receptor binding. |

| Nitro (-NO2) | Electron-withdrawing, potential for altered reactivity. | Intermediate for further chemical synthesis. |

| Halogen (-F, -Cl, -Br) | Increased lipophilicity and potential for halogen bonding. | Modified membrane permeability and binding affinity. |

Advanced Analytical and Spectroscopic Methodologies in Research on 2 3,5 Dimethylphenoxy Butanoic Acid

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of 2-(3,5-Dimethylphenoxy)butanoic acid, providing the means to isolate the molecule for further study. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Due to the polar nature and lower volatility of the carboxylic acid group in this compound, derivatization is often a necessary step to improve its chromatographic behavior. nsf.gov This process, typically involving alkylation to form a more volatile ester, reduces peak tailing and enhances sensitivity. nsf.gov

Advanced detection systems are crucial for trace analysis. Flame Ionization Detectors (FID) offer robust, general-purpose detection, while mass spectrometry (GC-MS) provides superior selectivity and structural information, making it ideal for positive identification in complex samples. nsf.govsemanticscholar.org For instance, the analysis of hydroxy acids in beverages has been successfully performed using GC-MS after derivatization with pentafluorobenzyl bromide. researchgate.net The selection of the stationary phase is also critical; polar columns, such as those based on polyethylene (B3416737) glycol (PEG), are often employed for the analysis of acidic compounds. nsf.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Carboxylic Acid Analysis This table presents generalized conditions often used for the analysis of volatile fatty acids, which would be adapted for derivatized this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Polar (e.g., HP-FFAP, MXT-5) | Provides good separation for polar analytes like carboxylic acid derivatives. nsf.govsemanticscholar.org |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. nsf.govsemanticscholar.org |

| Inlet Temperature | ~250 °C | Ensures rapid volatilization of the sample without thermal degradation. nsf.gov |

| Oven Program | Temperature gradient (e.g., 60°C to 240°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for definitive identification and high sensitivity. nsf.gov |

| Derivatization | Alkylation (e.g., silylation, esterification) | Increases volatility and reduces analyte interaction with the column, improving peak shape. nsf.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the premier technique for the quantification of phenoxyalkanoic acids in diverse and complex matrices like milk, soil, and plasma. eurl-pesticides.eunih.gov This method offers exceptional sensitivity and selectivity, often without the need for derivatization.

Method development typically involves reversed-phase chromatography, utilizing a nonpolar stationary phase like a C18 column. sielc.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acid modifier like formic acid to ensure the analyte is in its neutral, protonated form for better retention. sielc.comuu.nl

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for unparalleled selectivity. nih.govsciex.com In this mode, a specific precursor ion for the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. This high specificity allows for accurate quantification even at very low concentrations (ng/mL or ppt (B1677978) levels). uu.nldntb.gov.ua Sample preparation is key to a robust method and often involves techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract the analyte and remove interfering matrix components. eurl-pesticides.euresearchgate.net

Table 2: Representative HPLC-MS/MS Method Parameters This table summarizes common conditions for the analysis of acidic compounds, applicable to this compound.

| Parameter | Typical Setting | Reference/Rationale |

|---|---|---|

| Chromatography System | UHPLC or HPLC | Standard for high-resolution separations. nih.gov |

| Column | Reversed-Phase C18 (e.g., Zorbax, Gemini) | Industry standard for separating moderately nonpolar compounds. nih.govuu.nl |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid suppresses ionization for better retention. uu.nlnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic phase to elute the analyte. uu.nlnih.gov |

| Elution | Gradient | Varying mobile phase composition for optimal separation and run time. uu.nl |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes acidic compounds by deprotonation. unimi.it |

| MS Detection | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity. unimi.it |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides highly selective and sensitive quantification. nih.gov |

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides fundamental information about a molecule's structure, from the connectivity of its atoms to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent proton environments, their integration reveals the ratio of protons in each environment, and the splitting pattern (multiplicity) indicates the number of neighboring protons. docbrown.info For this compound, one would expect distinct signals for the aromatic protons, the two methyl groups on the ring, the methine proton alpha to the carbonyl group, the methylene (B1212753) group, and the terminal methyl group of the butanoic acid chain, as well as a broad signal for the carboxylic acid proton. docbrown.info

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info Signals for sp²-hybridized aromatic and carbonyl carbons appear downfield (110-180 ppm), while sp³-hybridized alkyl carbons appear upfield (0-90 ppm). libretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of butanoic acid and substituted aromatic systems. Solvent: CDCl₃, Standard: TMS (0.0 ppm).

| Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH ) | ~10-12 | Singlet (broad) | 1H |

| Aromatic (-CH -) | ~6.5-6.8 | Singlet / Multiplet | 3H |

| Methine (-O-CH -) | ~4.6 | Triplet | 1H |

| Aromatic Methyls (Ar-CH₃ ) | ~2.3 | Singlet | 6H |

| Methylene (-CH₂ -CH₃) | ~2.0 | Quintet / Sextet | 2H |

| Alkyl Methyl (-CH₂-CH₃ ) | ~1.0 | Triplet | 3H |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on typical chemical shifts for functional groups.

| Carbon Environment | Predicted δ (ppm) |

|---|---|

| Carboxylic Acid (C =O) | ~175-180 |

| Aromatic (C -O) | ~158 |

| Aromatic (C -CH₃) | ~140 |

| Aromatic (C H) | ~115-125 |

| Methine (-O-C H-) | ~75 |

| Methylene (-C H₂-) | ~25-30 |

| Aromatic Methyls (Ar-C H₃) | ~21 |

| Alkyl Methyl (-C H₃) | ~10-15 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of chemical bonds. These techniques are excellent for identifying the functional groups present in this compound. Key characteristic absorptions in the FTIR spectrum would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp and strong C=O (carbonyl) stretch (~1700-1725 cm⁻¹), C-O stretching vibrations for the ether and carboxylic acid (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV light is dominated by the π → π* transitions of the 3,5-dimethylphenoxy aromatic ring, which acts as the primary chromophore. physchemres.org The exact absorption maximum (λmax) would be influenced by the solvent environment. physchemres.org

Advanced Characterization of Compound Purity and Derivatives

The determination of purity is a critical step in chemical research and development. HPLC with UV detection is a standard method for assessing the purity of a compound by separating it from potential impurities arising from synthesis or degradation. cipac.org The relative peak area of the main compound in the chromatogram provides a quantitative measure of its purity.

When synthesizing derivatives of this compound, for example, through esterification or amidation of the carboxylic acid group, a combination of analytical techniques is used for characterization. mdpi.com LC-MS is used to confirm the molecular weight of the new derivative, while NMR and FTIR are used to confirm that the intended structural modification has occurred. For instance, in the synthesis of an ester derivative, the disappearance of the broad carboxylic acid O-H signal in the FTIR and ¹H NMR spectra, along with the appearance of new signals corresponding to the alcohol moiety, would confirm a successful reaction. mdpi.com

Academic and Specialized Research Applications of 2 3,5 Dimethylphenoxy Butanoic Acid

Investigations in Agrochemical Science and Plant Biology

The structural similarity of 2-(3,5-Dimethylphenoxy)butanoic acid to naturally occurring plant hormones places it and related compounds at the center of significant research in agrochemical science.

Aryloxyalkanoic acids, including phenoxyacetic acid derivatives, are widely recognized for their role as synthetic auxin herbicides. encyclopedia.pub Their mechanism of action is rooted in their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA). encyclopedia.pub When applied to susceptible plants, these synthetic compounds overwhelm the plant's natural hormonal regulatory systems. encyclopedia.pub Unlike endogenous IAA, whose concentration is tightly controlled by the plant through synthesis, degradation, and conjugation, the externally applied synthetic auxin is too abundant for the plant to regulate. encyclopedia.pub This leads to a cascade of physiological effects, including uncontrolled and abnormal cell division and elongation, which ultimately results in the death of the plant. encyclopedia.pub

A key feature of these herbicides is their selectivity. They are particularly effective against dicotyledonous (broadleaf) plant species, while monocotyledonous plants, such as grasses and cereal crops, remain relatively unaffected. encyclopedia.pub This selectivity is attributed to differences in plant anatomy, metabolism, and the specific auxin-binding proteins present in different species, which makes them highly valuable for controlling broadleaf weeds in agriculture. encyclopedia.pub The initial symptoms of herbicidal activity, which can include twisting stems and leaf curling, typically appear within a few hours of application. encyclopedia.pub

The auxin-mimetic activity of compounds like this compound is fundamental to their function as plant growth regulators. Auxin is a critical hormone that governs nearly every aspect of plant growth and development, from cell division and elongation to the formation of roots and responses to environmental cues like light and gravity. mdpi.com Synthetic auxins interfere with these normal developmental processes. encyclopedia.pub By binding to auxin receptors, they trigger a sustained and excessive hormonal response that disrupts the delicate balance needed for organized growth. mdpi.com This disruption mobilizes the plant's metabolic reserves, leading to lethally abnormal growth patterns and inhibiting essential processes like photosynthesis and respiration due to chlorophyll (B73375) degradation. encyclopedia.pub

Utility as a Chemical Probe for Biological Processes

Beyond their agricultural use, synthetic auxins serve as valuable chemical probes for fundamental research in plant biology. nih.gov Because they can specifically target components of the auxin signaling pathway, they allow researchers to dissect complex biological processes. nih.govnih.gov These small molecules can be used to study the function of specific auxin receptors (like the TIR1/AFB proteins) and downstream signaling components. nih.gov

Using chemical probes like aryloxyalkanoic acids enables scientists to overcome challenges such as genetic redundancy, where multiple genes perform the same function. nih.gov By applying the chemical at specific times or to specific tissues, researchers can investigate the precise roles of auxin in various developmental stages and in response to environmental stimuli, providing insights that might be difficult to obtain through genetic methods alone. nih.gov Antiauxin compounds, such as p-chlorophenoxyisobutylic acid (PCIB), have also been developed to competitively block auxin receptors, further expanding the chemical toolkit for probing these pathways. nih.gov

Environmental Research: Degradation Pathways and Metabolite Profiling

The widespread use of phenoxyalkanoic acid herbicides necessitates research into their environmental fate, including their degradation pathways and the metabolites they form. encyclopedia.pubresearchgate.net The primary mechanism for the dissipation of these herbicides in soil and aquatic environments is microbial biodegradation. nih.govnih.gov Various bacterial strains, such as Stenotrophomonas maltophilia and Cupriavidus oxalaticus, have been identified that can use these compounds as a sole source of carbon and energy. nih.govacs.org The degradation rate is influenced by environmental factors like soil type, pH, temperature, and the specific microbial communities present. researchgate.netprakritimitrango.com

Metabolite profiling, a key aspect of this research, involves the use of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent compound and its breakdown products in environmental samples. mdpi.com This allows scientists to map the complete degradation pathway and assess any potential environmental impact of the intermediate metabolites.

Foundational Research for Drug Design and Development

The molecular structure of this compound and related compounds serves as a "scaffold" in medicinal chemistry for the design and development of new therapeutic agents. smolecule.comnih.gov A scaffold is a core chemical structure upon which various functional groups can be added or modified to create a library of new compounds with diverse biological activities. mdpi.com The phenoxyacetic acid structure has been associated with a range of biological effects, including potential anti-inflammatory and analgesic properties. smolecule.comnih.gov

In drug discovery, researchers often start with a known scaffold and systematically alter its structure to optimize its interaction with a specific biological target, such as an enzyme or a cell surface receptor. researchgate.net This process, known as structure-activity relationship (SAR) studies, aims to enhance potency and selectivity while minimizing toxicity. nih.gov The 2,5-dimethylphenyl scaffold, for example, is a structural feature found in a number of antimicrobial compounds. nih.gov By using the this compound framework as a starting point, chemists can explore new therapeutic possibilities by synthesizing novel derivatives to screen for activity against various diseases. smolecule.comscilit.com This approach is a cornerstone of modern drug development, allowing for the creation of novel molecules that are not found in nature but possess desirable therapeutic properties. nih.gov

Applications in Advanced Materials Science: Surface Functionalization and Conjugates

In materials science, the carboxylic acid group (-COOH) of this compound makes it a candidate for surface functionalization of various materials, particularly nanoparticles. cd-bioparticles.com Surface functionalization is the process of modifying the surface of a material to give it new properties or functions. cd-bioparticles.netuic.edu Carboxylic acids can bind to the surface of metal and metal oxide nanoparticles, acting as a stabilizing agent to prevent aggregation and improve their dispersion in solvents. cd-bioparticles.com

This surface modification can alter the material's properties, such as its hydrophilicity (affinity for water) or hydrophobicity. cd-bioparticles.net By attaching a molecule like this compound, the dimethylphenoxy portion of the molecule would be exposed on the surface, potentially creating a more hydrophobic (water-repelling) interface. smolecule.com Furthermore, the carboxylic acid group can serve as a linking point to conjugate other molecules, such as proteins, peptides, or polymers, to the nanoparticle surface. imagionbiosystems.com This allows for the creation of advanced composite materials and conjugates with tailored properties for applications in biomedical imaging, drug delivery, and catalysis. cd-bioparticles.comcd-bioparticles.net

Research Applications Summary

| Field of Research | Specific Application | Underlying Principle |

| Agrochemical Science | Selective herbicide for broadleaf weeds | Mimics the plant hormone auxin, causing uncontrolled growth and disruption of normal physiological processes. |

| Plant Biology | Chemical probe for studying hormone signaling | Specifically interacts with auxin receptors, allowing for the investigation of complex and redundant biological pathways. |

| Environmental Science | Study of herbicide fate and transport | Serves as a model compound to investigate microbial degradation pathways and identify environmental metabolites. |

| Drug Discovery | Foundational scaffold for new therapeutics | The core chemical structure can be modified to create new molecules with potential biological activities (e.g., anti-inflammatory). |

| Materials Science | Surface functionalization of nanoparticles | The carboxylic acid group allows the molecule to bind to material surfaces, modifying their properties and enabling conjugation. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(3,5-dimethylphenoxy)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, analogous compounds (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate) require reflux with strong bases (e.g., NaOH) to overcome low acidity of phenolic precursors due to electron-donating methyl groups . Adjusting pH during purification (e.g., pH 5–6) maximizes yield by avoiding salt formation . For butanoic acid derivatives, ester intermediates may require catalytic acid (e.g., glacial acetic acid) for efficient cyclization or coupling .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry of methyl groups (3,5-positions) via aromatic proton splitting patterns and coupling constants.

- HPLC : Assess purity (>95% threshold for research-grade material) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry : Validate molecular weight (e.g., calculated m/z 222.23 for C₁₂H₁₄O₃) and fragmentation patterns .

- Thermal Analysis : Determine melting points (if solid) or boiling points (liquid derivatives) under inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methyl groups) influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : Methyl groups enhance steric hindrance and electron density on the phenoxy ring, affecting ligand-metal interactions. For example, copper complexes with 2-(3,5-dimethylphenoxy)acetic acid exhibit lamellar structures under hydrothermal conditions, as shown by single-crystal X-ray diffraction . To study this:

- Synthesize metal complexes via reflux with metal salts (e.g., Cu(NO₃)₂).

- Characterize using FTIR (shift in ν(C=O) and ν(O–H)) and cyclic voltammetry to assess redox behavior .

Q. What strategies resolve contradictory data in bioactivity studies of this compound derivatives?

- Methodological Answer :

- Systematic SAR Studies : Modify the butanoic acid chain (e.g., thioesterification, hydrazide formation) to isolate active pharmacophores .

- In Vitro Assays : Use standardized protocols (e.g., antifungal MIC tests) with controls for pH and solvent effects .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish artifacts from true bioactivity trends .

Q. How can reaction mechanisms for acid-catalyzed derivatization of this compound be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or inline FTIR to identify intermediates.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in esterification or cyclization .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy barriers for key steps like nucleophilic attack or tautomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.